An In-depth Technical Guide to 4,4-Diphenylbutylamine Hydrochloride
An In-depth Technical Guide to 4,4-Diphenylbutylamine Hydrochloride
Disclaimer: The scientific literature on 4,4-Diphenylbutylamine hydrochloride is not extensive. This guide represents a synthesis of available data, supplemented with expert analysis based on structurally related compounds to provide a comprehensive overview for research and development purposes. All protocols and theoretical discussions should be validated in a laboratory setting.
Introduction
4,4-Diphenylbutylamine hydrochloride is a primary amine derivative featuring a butyl chain with two phenyl substituents at the C4 position.[1] Its molecular architecture, particularly the diphenylalkylamine scaffold, places it within a class of compounds with known neuroactive potential, suggesting its utility in the fields of pharmacology and neuroscience.[1][2] This technical guide provides a detailed exploration of its chemical and physical properties, a plausible synthetic route, robust analytical methodologies, and an overview of its known and putative pharmacological profile. The content herein is intended for researchers, scientists, and professionals engaged in drug discovery and development.
Chemical and Physical Properties
Precise, experimentally determined quantitative data for 4,4-Diphenylbutylamine hydrochloride is limited in publicly accessible literature. The following table summarizes its known identifiers and includes estimated physicochemical properties for the free base, 4,4-Diphenylbutylamine, derived from computational models and data on analogous compounds. These values should be considered as approximations and require experimental verification.
| Property | Value | Source |
| IUPAC Name | 4,4-diphenylbutan-1-amine hydrochloride | |
| Molecular Formula | C₁₆H₂₀ClN | [1] |
| Molecular Weight | 261.79 g/mol | [1] |
| CAS Number (Free Base) | 36765-74-9 | [2] |
| Appearance | White to Off-White Solid (predicted) | |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Slightly soluble in chloroform, DMSO, methanol, and water (predicted based on similar structures) | |
| pKa (predicted) | ~10.5 (amine) |
Synthesis of 4,4-Diphenylbutylamine Hydrochloride
Synthetic Workflow
Caption: Proposed synthetic pathway for 4,4-Diphenylbutylamine hydrochloride.
Experimental Protocol: Synthesis of 4,4-Diphenylbutylamine (Free Base)
This protocol is adapted from a known procedure for the reduction of 4,4-diphenylbutyronitrile.
Step 1: Reaction Setup
-
In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.
Step 2: Addition of Nitrile Precursor
-
Dissolve 4,4-diphenylbutyronitrile in anhydrous dioxane.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. The exothermic nature of this addition requires careful control.
Causality: The use of a powerful reducing agent like LiAlH₄ is necessary for the efficient conversion of the nitrile functional group to a primary amine. The mixed ether/dioxane solvent system is chosen to ensure the solubility of both the reducing agent and the starting material, and to manage the reaction temperature.
Step 3: Reaction Completion and Quenching
-
After the addition is complete, maintain the reaction at reflux for a specified period to ensure complete conversion.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water (Fieser workup).
Step 4: Isolation and Purification
-
Filter the resulting granular precipitate of aluminum salts and wash thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,4-Diphenylbutylamine free base.
-
Further purification can be achieved by vacuum distillation or chromatography.
Trustworthiness: This reduction is a standard and reliable transformation in organic synthesis. The Fieser workup is a well-established method for safely and effectively quenching LiAlH₄ reactions, resulting in an easily filterable solid, which simplifies the purification process.
Experimental Protocol: Hydrochloride Salt Formation
Step 1: Dissolution
-
Dissolve the purified 4,4-Diphenylbutylamine free base in anhydrous diethyl ether.
Step 2: Precipitation
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous ether, until precipitation of the hydrochloride salt is complete.
Step 3: Isolation
-
Collect the white precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 4,4-Diphenylbutylamine hydrochloride.
Analytical Methodologies
Validated analytical methods for the routine analysis of 4,4-Diphenylbutylamine hydrochloride are not widely published. The following protocols are based on standard practices for the analysis of primary amines and can serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A reverse-phase HPLC method is a suitable technique for assessing the purity of 4,4-Diphenylbutylamine hydrochloride.
Caption: General workflow for HPLC purity analysis.
Suggested HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Dilute further with the mobile phase to the desired analytical concentration.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.[1]
Rationale: The use of a C18 column provides a non-polar stationary phase suitable for the retention of the diphenyl moiety. The acidic mobile phase (containing TFA) ensures that the primary amine is protonated, which improves peak shape by minimizing interactions with residual silanol groups on the silica support. UV detection at 220 nm is chosen for good sensitivity to the phenyl groups.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons in the range of 7.0-7.5 ppm, a methine proton adjacent to the phenyl groups, and methylene protons of the butyl chain. The protons alpha and beta to the amine group are expected to shift downfield upon formation of the hydrochloride salt.[1]
-
¹³C NMR: Signals corresponding to the aromatic carbons, the methine carbon, and the aliphatic carbons of the butyl chain would be expected.
Fourier-Transform Infrared (FTIR) Spectroscopy: Key expected vibrational frequencies for the hydrochloride salt include:
-
N-H stretch (amine salt): A broad absorption in the 2400-2800 cm⁻¹ range.[1]
-
C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.[1]
-
C-H stretch (aliphatic): Absorptions between 2850-2960 cm⁻¹.[1]
-
C=C stretch (aromatic): Absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.[1]
Pharmacological Profile
Direct and extensive pharmacological data for 4,4-Diphenylbutylamine hydrochloride is not available in the public domain. However, its structural features allow for informed hypotheses regarding its potential biological targets and mechanism of action.
Known Biological Activity
4,4-Diphenylbutylamine has been shown to have an affinity for the serotonin 5-HT₂A and histamine H₁ receptors, with Ki values of 2589 nM and 1670 nM, respectively.[3]
Putative Mechanism of Action Based on Structural Analogy
The diphenylalkylamine moiety is a common structural motif in a number of centrally active compounds.[1]
-
Phenylalkylamines: This broad class of compounds is known to interact with a variety of receptors and transporters in the central nervous system. For example, phenethylamine itself is an endogenous trace amine that acts as a CNS stimulant.[4] Derivatives of phenylalkylamines are known to interact with dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET), as well as various G-protein coupled receptors.
-
Diphenylalkyl Scaffolds: The presence of two phenyl groups can confer affinity for various targets. For instance, diphenylpyraline is an H₁ receptor antagonist.[5] The diphenylmethyl (benzhydryl) group is found in many centrally acting drugs.
Caption: Known and putative biological targets of 4,4-Diphenylbutylamine.
Safety and Toxicology
-
Skin Irritation: May cause skin irritation.[6]
-
Eye Irritation: May cause serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
4,4-Diphenylbutylamine hydrochloride is a research chemical with potential applications in neuroscience and pharmacology, stemming from its structural similarity to known neuroactive compounds. This guide has provided a comprehensive overview of its properties, a detailed synthetic approach, and robust analytical methodologies to aid researchers in their investigations. The known affinity for 5-HT₂A and H₁ receptors provides a starting point for further pharmacological characterization. As with any investigational compound, all procedures should be conducted with appropriate safety measures in a controlled laboratory setting.
References
-
4,4-Diphenylbutylamine (hydrochloride). Nano diainc. [Link]
-
Synthesis of 4,4-Diphenylbutylamine. PrepChem.com. [Link]
-
4-Phenylbutylamine Hydrochloride | C10H16ClN | CID 44630065. PubChem. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link]
Sources
- 1. 4,4-Diethoxybutylamine | C8H19NO2 | CID 80672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenylbutylamine Hydrochloride | C10H16ClN | CID 44630065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4-Diphenylbutylamine (hydrochloride) | Nano diainc [nanodiainc.com]
- 4. Diphenylpyraline Hydrochloride | 132-18-3 [chemicalbook.com]
- 5. (4-Phenylbutyl)methylamine hydrochloride | C11H18ClN | CID 17749873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diphenylpyraline Hydrochloride | C19H24ClNO | CID 66063 - PubChem [pubchem.ncbi.nlm.nih.gov]
